3-(3-Thienyl)pyridine 3-(3-Thienyl)pyridine
Brand Name: Vulcanchem
CAS No.: 21308-81-6
VCID: VC1978492
InChI: InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H
SMILES: C1=CC(=CN=C1)C2=CSC=C2
Molecular Formula: C9H7NS
Molecular Weight: 161.23 g/mol

3-(3-Thienyl)pyridine

CAS No.: 21308-81-6

Cat. No.: VC1978492

Molecular Formula: C9H7NS

Molecular Weight: 161.23 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Thienyl)pyridine - 21308-81-6

Specification

CAS No. 21308-81-6
Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
IUPAC Name 3-thiophen-3-ylpyridine
Standard InChI InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H
Standard InChI Key FQCXYANVLWAPNK-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CSC=C2
Canonical SMILES C1=CC(=CN=C1)C2=CSC=C2

Introduction

Structural and Physical Properties

3-(3-Thienyl)pyridine consists of a pyridine ring with a 3-thienyl (thiophene) group attached at position 3. This creates a nitrogen-containing heterocyclic compound with distinctive electronic characteristics due to the interaction between the two aromatic systems.

Basic Information and Identifiers

ParameterValue
Molecular FormulaC₉H₇NS
Molecular Weight161.23 g/mol
CAS Number21308-81-6
IUPAC Name3-thiophen-3-ylpyridine
Common Synonyms3-(thiophen-3-yl)pyridine, 3-thiophen-3-ylpyridine
PubChem CID595254

Table 1: Identification parameters for 3-(3-Thienyl)pyridine

Physicochemical Properties

PropertyValue
XLogP3-AA2.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass161.02992040 Da
Physical State (20°C)Typically a solid

Table 2: Physicochemical properties of 3-(3-Thienyl)pyridine

FieldApplications
Organic SynthesisServes as a building block for more complex heterocyclic compounds
Coordination ChemistryFunctions as a ligand in metal complexes with applications in catalysis
Materials ScienceComponent in the development of functional materials with specific electronic properties
Pharmaceutical ResearchScaffold for drug discovery and development

Table 3: Research applications of 3-(3-Thienyl)pyridine and related compounds

Electronic Properties and Spectroscopic Characteristics

The combination of thiophene and pyridine rings in 3-(3-Thienyl)pyridine creates interesting electronic properties that can be characterized through various spectroscopic techniques.

Spectroscopic Data

While specific spectroscopic data for 3-(3-Thienyl)pyridine is limited in the available literature, its structural characteristics suggest:

  • Distinctive UV-Visible absorption patterns due to the extended conjugation between the thiophene and pyridine moieties

  • Characteristic NMR signals reflecting the aromatic protons of both ring systems

  • Mass spectrometry fragmentation patterns consistent with its molecular structure

The extended π-conjugation in 3-(3-Thienyl)pyridine likely contributes to its potential applications in materials science and optoelectronics .

Structural Comparison with Related Compounds

3-(3-Thienyl)pyridine belongs to a family of thienylpyridine compounds with varying connection points between the thiophene and pyridine rings. Understanding the structural differences between these compounds provides insight into their respective properties and applications.

Comparative Analysis of Thienylpyridine Isomers

Table 4: Structural comparison of thienylpyridine isomers

These structural differences can significantly impact the electronic properties, reactivity, and potential applications of each compound. For example, the connection points affect:

Research Developments and Studies

While specific research on 3-(3-Thienyl)pyridine itself is limited in the provided literature, studies on related thienylpyridine compounds provide valuable insights into the potential research directions for this compound.

Materials Science Applications

Research involving related thienylpyridine compounds has explored their potential in materials science, particularly in:

  • Development of conductive polymers and organic semiconductors

  • Creation of coordination polymers with unique electronic properties

  • Design of sensors for environmental pollutants

  • Components in organic light-emitting diodes (OLEDs) and photovoltaic cells

For example, studies have examined platinum(II) poly-ynes containing thienyl-pyridine linker groups, highlighting the potential of these compounds in creating materials with unique electronic properties .

Coordination Chemistry

The presence of both nitrogen (in pyridine) and sulfur (in thiophene) heteroatoms makes 3-(3-Thienyl)pyridine an interesting ligand for coordination with various metal centers. Such coordination complexes can have applications in:

  • Catalysis for organic transformations

  • Sensors for metal ions and small molecules

  • Materials with specific magnetic or electronic properties

Studies on related compounds have demonstrated their ability to form stable complexes with transition metals, suggesting similar potential for 3-(3-Thienyl)pyridine .

Future Research Directions

Based on the available literature and the structural characteristics of 3-(3-Thienyl)pyridine, several promising research directions can be identified:

Synthetic Methodology Development

Developing more efficient and selective methods for synthesizing 3-(3-Thienyl)pyridine could facilitate its broader application in research and industry. Potential approaches include:

  • Green chemistry methods with reduced environmental impact

  • Flow chemistry techniques for scaled-up production

  • Catalyst optimization for improved selectivity and yield

Materials Science Applications

The unique electronic properties of 3-(3-Thienyl)pyridine suggest potential applications in:

  • Development of new organic electronic materials

  • Design of sensors for environmental monitoring

  • Creation of novel photovoltaic materials

  • Components in organic light-emitting devices

Medicinal Chemistry

As a heterocyclic compound with specific electronic properties, 3-(3-Thienyl)pyridine could serve as a scaffold for developing new pharmaceutical agents. Potential research directions include:

  • Structure-activity relationship studies

  • Development of targeted therapeutic agents

  • Exploration of biological activities

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